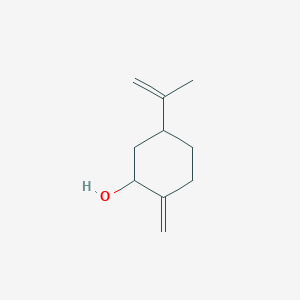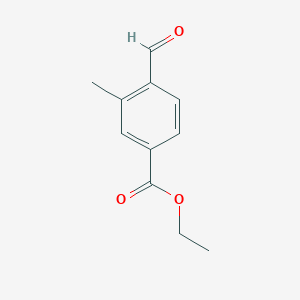
Ethyl 4-formyl-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-formyl-3-methylbenzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, featuring an ethyl ester group, a formyl group, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-formyl-3-methylbenzoate can be synthesized through several methods. One common route involves the esterification of 4-formyl-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the Friedel-Crafts acylation of toluene with ethyl chloroformate, followed by oxidation of the resulting product to introduce the formyl group. This multistep synthesis requires careful control of reaction conditions to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize production efficiency. The use of catalysts and automated systems ensures consistent product quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-formyl-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-formyl-3-methylbenzoic acid.
Reduction: Ethyl 4-hydroxymethyl-3-methylbenzoate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl 4-formyl-3-methylbenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which ethyl 4-formyl-3-methylbenzoate exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the formyl group is converted to a carboxylic acid, altering the compound’s reactivity and properties. In reduction reactions, the formyl group is reduced to a hydroxyl group, impacting its chemical behavior. The benzene ring’s substitution reactions involve electrophilic aromatic substitution, where the electron-rich ring reacts with electrophiles to form substituted products .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-formylbenzoate: Lacks the methyl group on the benzene ring.
Methyl 4-formyl-3-methylbenzoate: Has a methyl ester group instead of an ethyl ester group.
Ethyl 3-formyl-4-methylbenzoate: The positions of the formyl and methyl groups are reversed.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both the formyl and methyl groups on the benzene ring allows for diverse chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
ethyl 4-formyl-3-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)9-4-5-10(7-12)8(2)6-9/h4-7H,3H2,1-2H3 |
Clave InChI |
UMJKMAVWRRMXHP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B15125234.png)
![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B15125247.png)
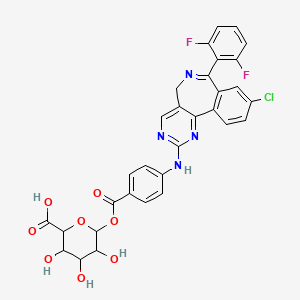
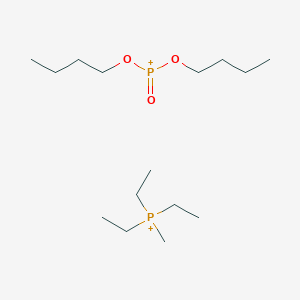
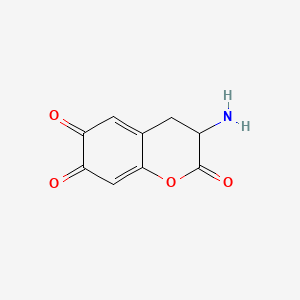
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B15125269.png)

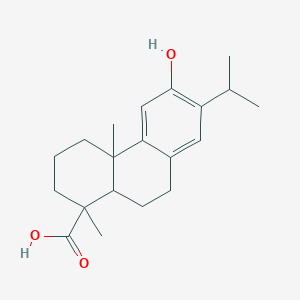
![Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B15125274.png)
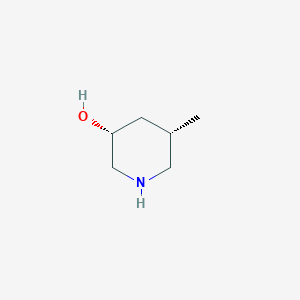
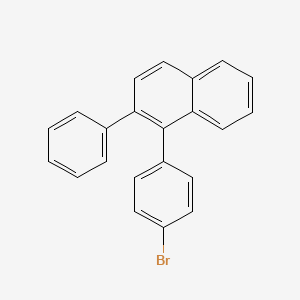
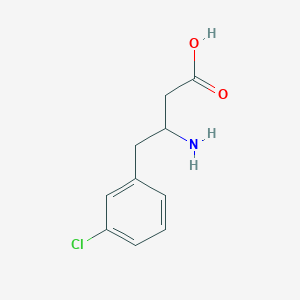
![10-Chloro-2-phenylphenanthro[3,4-d]oxazole](/img/structure/B15125301.png)
